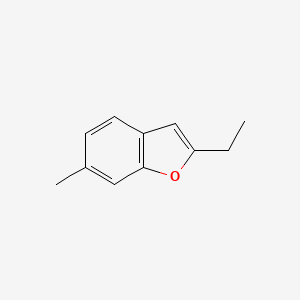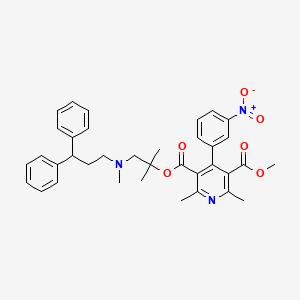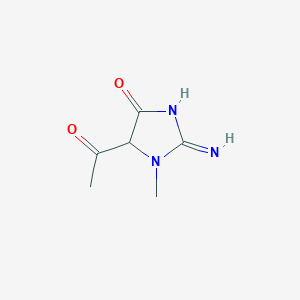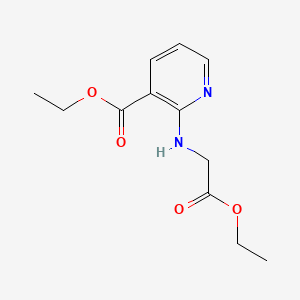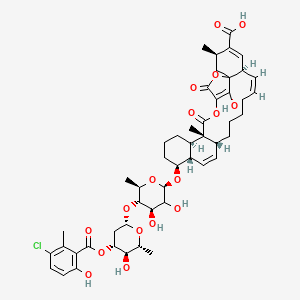
Sulfuro de sulindac-acil-b-D-glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac sulfide-acyl-b-D-glucuronide is a highly efficacious compound used in the biomedical sector. It has tremendous potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis . By impeding prostaglandin synthesis, this compound confers commendable anti-inflammatory attributes .
Synthesis Analysis
Sulindac is a bioprecursor prodrug and differs from its active metabolite from a physicochemical and biological point of view . Sulindac sulfide blocks prostaglandin synthesis . Moreover, sulindac and its metabolites have been reported to show interesting effects in the prevention of colon carcinogenesis .Molecular Structure Analysis
The molecular formula of Sulindac sulfide-acyl-b-D-glucuronide is C26H25FO8S . The molecular weight is 516.54 .Chemical Reactions Analysis
Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity .Aplicaciones Científicas De Investigación
Agente antiinflamatorio
Sulindac, del que se deriva el Sulfuro de sulindac-acil-b-D-glucurónido, es un agente antiinflamatorio conocido . A veces se emplea como adyuvante en la terapia antitumoral .
Actividad antitumoral
Sulindac y sus derivados, incluido el this compound, se han probado para su actividad antitumoral . Se han probado contra células malignas de glioblastoma U-87, cáncer de mama humano MCF-7, carcinoma hepatocelular de hígado humano HepG2, cáncer de colon humano CaCo-2 y cáncer de cuello uterino humano HeLa .
Prevención de la carcinogénesis de colon
Sulindac y sus metabolitos han mostrado efectos interesantes en la prevención de la carcinogénesis de colon . Esto se ha demostrado en ensayos en humanos, incluidas sus posibles propiedades como agentes antiapoptóticos .
Bloqueo de la síntesis de prostaglandinas
El sulfuro de sulindac, un metabolito de Sulindac, bloquea la síntesis de prostaglandinas . Esta propiedad podría aprovecharse potencialmente en el sector biomédico para el tratamiento de diversas afecciones.
Tratamiento de la artritis reumatoide y la osteoartritis
El this compound es un compuesto altamente eficaz utilizado en el sector biomédico, mostrando un tremendo potencial para el estudio de afecciones asociadas a la inflamación como la artritis reumatoide y la osteoartritis .
Implicaciones farmacológicas
La formación de glucurónidos de acilo a partir de fármacos carboxilatos tiene importantes implicaciones farmacológicas . Esto incluye la posibilidad de que el glucurónido de acilo sea farmacológicamente activo y la capacidad de los glucurónidos de acilo de sufrir tanto hidrólisis espontánea como enzimática
Mecanismo De Acción
Target of Action
The primary targets of Sulindac Sulfide-acyl-b-D-glucuronide are the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .
Mode of Action
Sulindac Sulfide-acyl-b-D-glucuronide is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, Sulindac Sulfide-acyl-b-D-glucuronide disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This disruption can affect various downstream effects, as prostaglandins play a role in a variety of physiological processes, including inflammation and pain sensation .
Pharmacokinetics
Sulindac Sulfide-acyl-b-D-glucuronide is a prodrug that is metabolized in the body to produce an active sulfide compound . This metabolite undergoes enterohepatic circulation, which helps maintain constant blood levels of the compound . The compound and its metabolites are primarily excreted in the urine, with a small amount of the sulfide metabolite also being eliminated in the urine .
Result of Action
The result of the action of Sulindac Sulfide-acyl-b-D-glucuronide is a decrease in the synthesis of prostaglandins, leading to reduced inflammation and pain . This makes it effective as a non-steroidal anti-inflammatory drug (NSAID), used in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Action Environment
The action of Sulindac Sulfide-acyl-b-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s action can be affected by the patient’s liver function, as the drug is metabolized in the liver to produce the active sulfide compound .
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac sulfide-acyl-b-D-glucuronide cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Direcciones Futuras
While the future directions of Sulindac sulfide-acyl-b-D-glucuronide are not explicitly mentioned in the sources, the compound’s potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis suggests that it may have a significant role in future biomedical research .
Análisis Bioquímico
Biochemical Properties
Sulindac Sulfide Acyl-β-D-Glucuronide is known for its potential in studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis. It impedes prostaglandin synthesis, conferring anti-inflammatory attributes.
Cellular Effects
It is known to be an effective non-steroidal anti-inflammatory agent.
Molecular Mechanism
It is thought to primarily mediate its action by inhibiting prostaglandin synthesis .
Propiedades
IUPAC Name |
(3S,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21?,22-,23?,24?,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAXSAVBCVJBU-QKUPUBCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)
